molecular formula C20H20N2O3 B11367080 5-(4-ethoxyphenyl)-N-ethyl-N-phenyl-1,2-oxazole-3-carboxamide

5-(4-ethoxyphenyl)-N-ethyl-N-phenyl-1,2-oxazole-3-carboxamide

Cat. No.: B11367080
M. Wt: 336.4 g/mol
InChI Key: QHVNMVPBSXUMJP-UHFFFAOYSA-N
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Description

5-(4-ethoxyphenyl)-N-ethyl-N-phenyl-1,2-oxazole-3-carboxamide is a synthetic organic compound belonging to the class of oxazole derivatives This compound is characterized by the presence of an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-ethoxyphenyl)-N-ethyl-N-phenyl-1,2-oxazole-3-carboxamide typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of an α-haloketone with an amide in the presence of a base.

    Introduction of Substituents: The ethoxyphenyl and phenyl groups can be introduced through nucleophilic substitution reactions. For instance, the ethoxy group can be introduced by reacting the oxazole intermediate with an ethoxy-containing reagent under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: These reactors allow for precise control of reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Techniques such as recrystallization, chromatography, and distillation may be employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

5-(4-ethoxyphenyl)-N-ethyl-N-phenyl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenated reagents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

5-(4-ethoxyphenyl)-N-ethyl-N-phenyl-1,2-oxazole-3-carboxamide has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: The compound could be investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(4-ethoxyphenyl)-N-ethyl-N-phenyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes or Receptors: It may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects.

    Pathway Modulation: The compound may influence cellular pathways, such as signaling cascades or metabolic pathways, resulting in changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds containing a thiophene ring, which is a five-membered ring with one sulfur atom, share some structural similarities with oxazole derivatives.

    Indole Derivatives:

Uniqueness

5-(4-ethoxyphenyl)-N-ethyl-N-phenyl-1,2-oxazole-3-carboxamide is unique due to its specific combination of substituents and the presence of the oxazole ring. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H20N2O3

Molecular Weight

336.4 g/mol

IUPAC Name

5-(4-ethoxyphenyl)-N-ethyl-N-phenyl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C20H20N2O3/c1-3-22(16-8-6-5-7-9-16)20(23)18-14-19(25-21-18)15-10-12-17(13-11-15)24-4-2/h5-14H,3-4H2,1-2H3

InChI Key

QHVNMVPBSXUMJP-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)C2=NOC(=C2)C3=CC=C(C=C3)OCC

Origin of Product

United States

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